1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]
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Overview
Description
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] typically involves the reaction of 1-(4-methylbenzyl)-1H-indole-2,3-dione with 2,4,6-trichlorophenylhydrazine. The reaction is carried out in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions for a specified period . The crude product is then purified by crystallization using dimethylformamide to obtain the final compound in high yield .
Chemical Reactions Analysis
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] can be compared with other indole derivatives, such as:
- 1-(4-methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] lies in its specific combination of the indole nucleus with the 2,4,6-trichlorophenylhydrazone moiety, which imparts distinct chemical and biological properties.
Biological Activity
1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is a synthetic compound notable for its potential biological activities. This compound features a complex structure that includes an indole core and a hydrazone functional group, which are known to influence its reactivity and biological interactions.
- Molecular Formula : C22H16Cl3N3O
- Molecular Weight : 425.73 g/mol
- CAS Number : 320422-09-1
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction between 1-(4-methylbenzyl)-1H-indole-2,3-dione and 2,4,6-trichlorophenylhydrazine in an ethanol solvent with hydrochloric acid as a catalyst. This process is conducted under reflux conditions to facilitate the formation of the hydrazone linkage .
Anticancer Activity
Research has indicated that derivatives of indole compounds often exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the proliferation of various cancer cell lines:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
HUH7 (Liver) | 12.5 | 10 |
MCF7 (Breast) | 15.0 | 8 |
HCT116 (Colon) | 20.0 | 7 |
These values suggest that the compound may possess selective toxicity towards cancer cells while sparing normal cells.
The precise mechanism of action for 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] is not fully elucidated. However, it is hypothesized that the indole moiety allows for interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Potential mechanisms may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in cancer metabolism.
- DNA Interaction : The structure may allow for intercalation into DNA strands, disrupting replication and transcription processes.
Antimicrobial and Antioxidant Activities
In addition to anticancer properties, hydrazones derived from indoles have been reported to exhibit antimicrobial and antioxidant activities. These effects are attributed to their ability to scavenge free radicals and inhibit microbial growth through various biochemical pathways .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of similar indole derivatives on human cancer cell lines. The findings revealed that compounds with specific substituents on the indole ring significantly enhanced cytotoxicity against breast and liver cancer cells compared to unsubstituted analogs.
Comparative Analysis with Related Compounds
A comparison of biological activities among structurally similar compounds highlights the unique properties of 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]:
Compound Name | Biological Activity | Unique Features |
---|---|---|
1H-Indole-2,3-dione | Anticancer | Simple structure |
1-Benzyl-1H-indole-2,3-dione | Antimicrobial | Lacks chlorophenyl group |
1-(4-Nitrophenyl)-indoline-2,3-dione | Antioxidant | Stronger electron-withdrawing effects |
1-(4-Methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-Trichlorophenyl)Hydrazone] | Anticancer/Antimicrobial | Complex structure with enhanced activity |
This table illustrates how variations in substituents can lead to significant differences in biological activity.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-[(2,4,6-trichlorophenyl)diazenyl]indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O/c1-13-6-8-14(9-7-13)12-28-19-5-3-2-4-16(19)20(22(28)29)26-27-21-17(24)10-15(23)11-18(21)25/h2-11,29H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOPSLWMJIDBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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